
Selenocyanic acid, 5-bromopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, 5-bromopentyl ester is an organic compound with the molecular formula C6H10BrNSe It is a derivative of selenocyanic acid, where the hydrogen atom is replaced by a 5-bromopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Selenocyanic acid, 5-bromopentyl ester can be synthesized through the reaction of selenocyanic acid with 5-bromopentanol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
HSeCN+Br(CH2)5OH→SeCN(CH2)5Br+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Selenocyanic acid, 5-bromopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the ester into selenides.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted selenocyanates.
Applications De Recherche Scientifique
Selenocyanic acid, 5-bromopentyl ester has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of selenium’s biological functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism by which selenocyanic acid, 5-bromopentyl ester exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can influence their reactivity and stability. The compound may interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Selenocyanic acid, 5-chloropentyl ester
- Selenocyanic acid, 5-iodopentyl ester
- Selenocyanic acid, 5-fluoropentyl ester
Uniqueness
Selenocyanic acid, 5-bromopentyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s behavior in various chemical processes, making it distinct from its chlorine, iodine, and fluorine counterparts.
Propriétés
Numéro CAS |
169173-52-8 |
|---|---|
Formule moléculaire |
C6H10BrNSe |
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
5-bromopentyl selenocyanate |
InChI |
InChI=1S/C6H10BrNSe/c7-4-2-1-3-5-9-6-8/h1-5H2 |
Clé InChI |
DQUTUSRIAGIGIO-UHFFFAOYSA-N |
SMILES canonique |
C(CC[Se]C#N)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


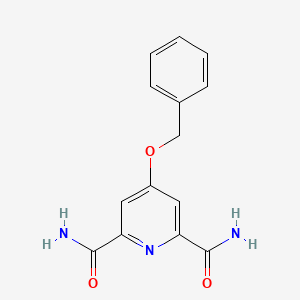
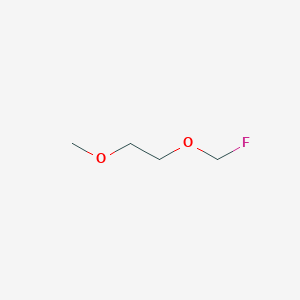
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
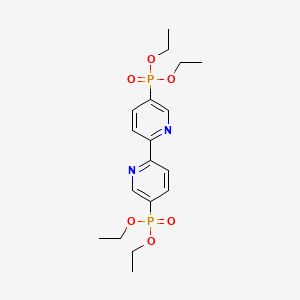

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
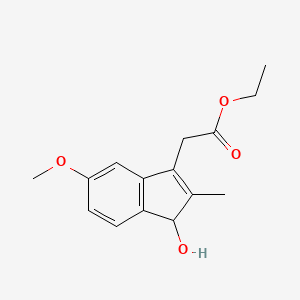
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)

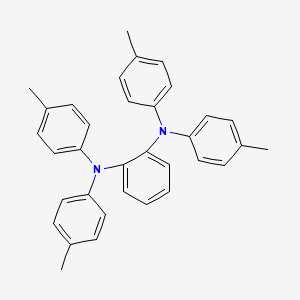

![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)
